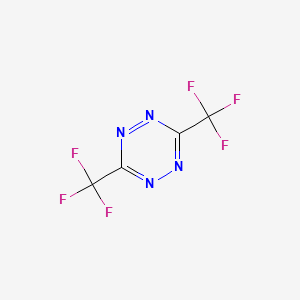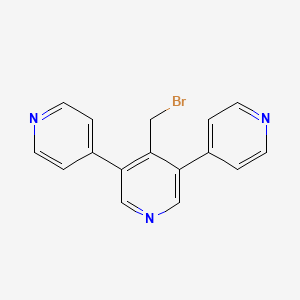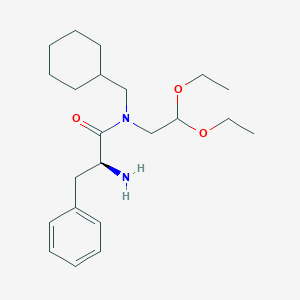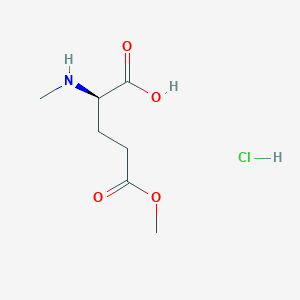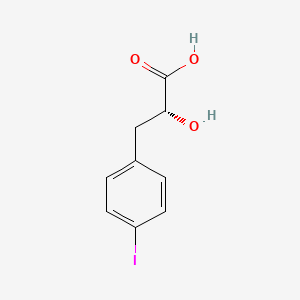![molecular formula C22H16ClNO2 B13136195 6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione CAS No. 61100-80-9](/img/structure/B13136195.png)
6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(phenethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Méthodes De Préparation
The synthesis of 6-Chloro-1-(phenethylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce various substituents onto the anthracene core . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-1-(phenethylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Applications De Recherche Scientifique
6-Chloro-1-(phenethylamino)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Chloro-1-(phenethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
6-Chloro-1-(phenethylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications as 9,10-diphenylanthracene.
9,10-Bis(phenylethynyl)anthracene: Known for its thermal stability and blue emission properties.
The uniqueness of 6-Chloro-1-(phenethylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61100-80-9 |
|---|---|
Formule moléculaire |
C22H16ClNO2 |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
6-chloro-1-(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO2/c23-15-9-10-16-18(13-15)21(25)17-7-4-8-19(20(17)22(16)26)24-12-11-14-5-2-1-3-6-14/h1-10,13,24H,11-12H2 |
Clé InChI |
XZJHRCCKILFBHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


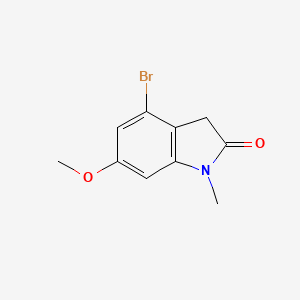
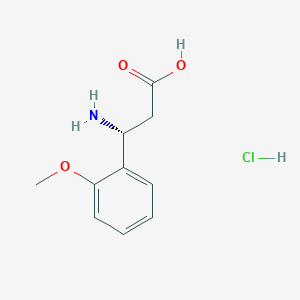
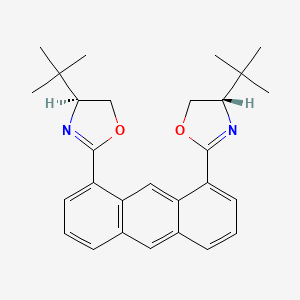
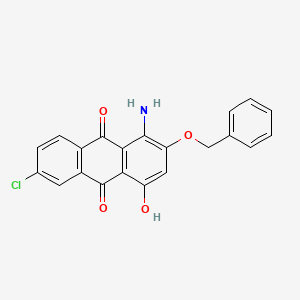
![Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate](/img/structure/B13136132.png)
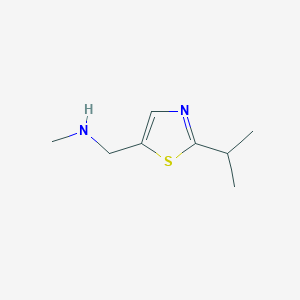
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
